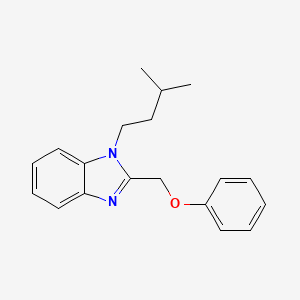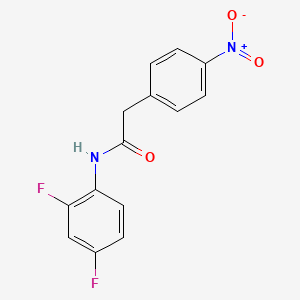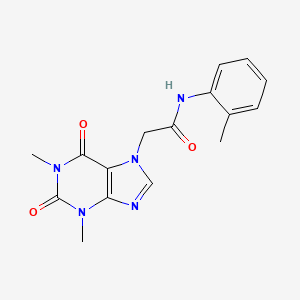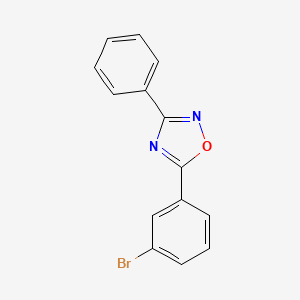![molecular formula C20H20N4O B5778828 4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)
4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPMP and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPMP involves the inhibition of various enzymes and pathways involved in cell growth and proliferation. MPMP has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. MPMP also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, MPMP has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPMP has been shown to have a range of biochemical and physiological effects. Studies have shown that MPMP can induce apoptosis in cancer cells by activating caspase enzymes. MPMP has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. Additionally, MPMP has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPMP in lab experiments is its potent inhibitory effects on various enzymes and pathways involved in cell growth and proliferation. MPMP is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, MPMP has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of MPMP. One potential direction is the exploration of its potential use in the treatment of other diseases such as neurodegenerative disorders. Additionally, further studies can be conducted to optimize the synthesis method of MPMP to improve its solubility and stability. Finally, the development of new analogs of MPMP can be explored to improve its potency and selectivity for specific enzymes and pathways.
Conclusion:
In conclusion, MPMP is a chemical compound with significant potential applications in various fields, particularly in cancer research. The synthesis of MPMP involves a multi-step process, and its mechanism of action involves the inhibition of various enzymes and pathways involved in cell growth and proliferation. MPMP has been shown to have a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research and development of MPMP have been identified.
Synthesemethoden
The synthesis of MPMP involves a multi-step process that includes the reaction of 4-methylbenzoyl chloride with 2-methylphenylamine to form 4-methyl-N-(2-methylphenyl)benzamide. This compound is then reacted with 4-methylaniline to form 4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]benzamide. Finally, the reaction of this compound with ethyl cyanoacetate and ammonium acetate leads to the formation of MPMP.
Wissenschaftliche Forschungsanwendungen
MPMP has been extensively studied for its potential applications in cancer research. Studies have shown that MPMP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MPMP has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MPMP has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
4-methyl-2-(4-methylanilino)-N-(2-methylphenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-8-10-16(11-9-13)23-20-21-12-17(15(3)22-20)19(25)24-18-7-5-4-6-14(18)2/h4-12H,1-3H3,(H,24,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCCEGDQBBGCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)C)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(4-methylanilino)-N-(2-methylphenyl)pyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5778747.png)
![1-(2-adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5778752.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)
![methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5778771.png)

![N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)
![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)


![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)